molecular formula C5H5N3O B11772430 (NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine

(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine

Cat. No.: B11772430
M. Wt: 123.11 g/mol
InChI Key: JIHALWYYWJPEIV-BAQGIRSFSA-N
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Description

Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound containing a pyrimidine ring with an oxime functional group attached to the 5-position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime product .

Industrial Production Methods: While specific industrial production methods for pyrimidine-5-carbaldehyde oxime are not extensively documented, the general principles of oxime synthesis can be applied. Industrial production may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of pyrimidine-5-carbaldehyde oxime and its derivatives depends on their specific applications. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The oxime group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Pyrimidine-5-carbaldehyde oxime can be compared with other similar compounds, such as:

    Pyridine-3-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It exhibits different reactivity and applications.

    Pyrimidine-4-carbaldehyde oxime:

Uniqueness: Its position on the pyrimidine ring allows for targeted modifications and the development of novel derivatives with desirable properties .

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3-

InChI Key

JIHALWYYWJPEIV-BAQGIRSFSA-N

Isomeric SMILES

C1=C(C=NC=N1)/C=N\O

Canonical SMILES

C1=C(C=NC=N1)C=NO

Origin of Product

United States

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